Naphthalene-2-carbothioamide
Overview
Description
Naphthalene-2-carbothioamide is an organic compound with the molecular formula C11H9NS. It is a derivative of naphthalene, where a carbothioamide group is attached to the second position of the naphthalene ring.
Mechanism of Action
Target of Action
Naphthalene-2-carbothioamide is a complex compound with a variety of potential targets. Compounds with similar structures have been shown to interact with various biological targets, suggesting that this compound may have a broad range of potential targets .
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules . Therefore, it is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, naphthalene and its derivatives have been shown to be involved in the degradation pathways of certain bacteria .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular level, such as inhibiting cell growth . Therefore, it is plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Naphthalene-2-carbothioamide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to exhibit cell growth inhibitory effects against cisplatin-resistant A2780/Cis ovarian cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthonitrile with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to form the corresponding thioamide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical for halogenation reactions.
Major Products:
Oxidation: Sulfonamide derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Naphthalene-2-carbothioamide can be compared with other naphthalene derivatives, such as:
Naphthalene-1-carbothioamide: Similar structure but with the carbothioamide group at the first position.
Naphthalene-2-sulfonamide: Contains a sulfonamide group instead of a carbothioamide group.
Naphthalene-2-carboxamide: Features a carboxamide group instead of a carbothioamide group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the sulfur atom in the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
naphthalene-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJZFKITDDUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384159 | |
Record name | naphthalene-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-89-1 | |
Record name | 6967-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | naphthalene-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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